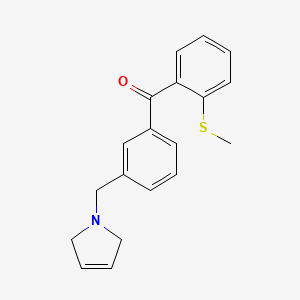

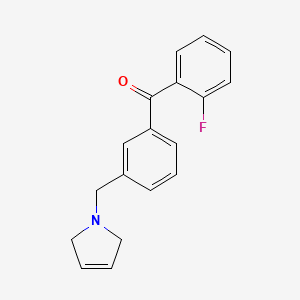

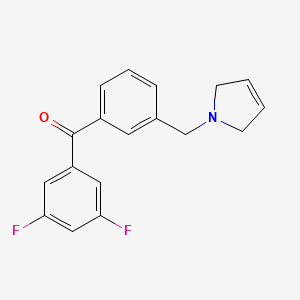

3'-Fluoro-2-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3'-Fluoro-2-pyrrolidinomethyl benzophenone is a fluorinated benzophenone derivative. It is of interest due to its potential applications in pharmaceuticals and as a multipotent agent against various targets such as β-secretase (BACE-1) and acetylcholinesterase (AChE), which are relevant in the context of Alzheimer's disease. The presence of a fluorine atom can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioavailability .

Synthesis Analysis

The synthesis of fluorinated benzophenone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related fluorinated compounds involves regiospecific annulation reactions and the use of fluoro-containing dielectrophiles . Another approach for synthesizing a related pharmaceutical intermediate involves palladium-catalyzed cyanation/reduction sequences and selective chlorination and coupling reactions . Although the exact synthesis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone is not detailed in the provided papers, these methods give insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of fluorinated benzophenones is characterized by the presence of a benzophenone core with a fluorine atom attached to the aromatic ring. This fluorine atom can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets . The exact molecular structure analysis of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require further spectroscopic and computational studies, which are not detailed in the provided papers.

Chemical Reactions Analysis

Fluorinated benzophenones can participate in various chemical reactions. For example, benzophenone-mediated photoinduced coupling has been used to synthesize alkylated pyrimidines, demonstrating the role of benzophenone as a mediator in photochemical reactions . Additionally, the synthesis of neuroleptic butyrophenones involves reactions such as Friedel-Crafts acylation, ring-opening, and catalytic hydrogenolysis, which could be relevant to the chemical reactions that 3'-Fluoro-2-pyrrolidinomethyl benzophenone might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenones are influenced by the presence of the fluorine atom. Fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. It can also affect the molecule's stability and reactivity. For instance, fluorinated benzophenone derivatives have been explored for their balanced potency against BACE-1 and AChE, as well as their ability to counteract intracellular ROS formation . The specific physical and chemical properties of 3'-Fluoro-2-pyrrolidinomethyl benzophenone would require detailed experimental characterization to fully understand.

Aplicaciones Científicas De Investigación

Synthesis and Antiproliferative Activity

- Benzophenone derivatives with a pyridine nucleus have been synthesized and evaluated for antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents showed significant activity, suggesting their potential in cancer treatment. These compounds can activate caspase activated DNase, which is responsible for DNA fragmentation, a hallmark of apoptosis (Al‐Ghorbani et al., 2016).

Environmental Degradation and Toxicity

- Studies have examined the degradation of benzophenone-3 (a related compound) in water using various techniques, such as potassium permanganate oxidation and ferrate(VI) treatment. These processes involve hydroxylation and carbon–carbon bridge bond cleavage, indicating potential methods for environmental remediation (Cao et al., 2021; Yang & Ying, 2013).

Interaction with Biological Systems

- Benzophenone UV filters, including derivatives similar to 3'-Fluoro-2-pyrrolidinomethyl benzophenone, have been found to bind to human serum albumin, potentially altering its structure and function. This interaction could imply health risks due to accumulation in the bloodstream (Zhang et al., 2013).

Photocatalytic Applications

- The photocatalytic degradation of benzophenone-3 using titanium dioxide particles was studied, indicating that photocatalysis with TiO2 can effectively remove benzophenone derivatives from water. This research has implications for water treatment and pollution control (Zúñiga-Benítez et al., 2016).

Neurotoxicity and Endocrine Disruption

- Research on benzophenone-3 has also highlighted its potential neurotoxic effects and its ability to disrupt the endocrine system. This raises concerns about its impact on human health, particularly in relation to its use in consumer products (Kim & Choi, 2014; Wnuk & Kajta, 2021).

Propiedades

IUPAC Name |

(3-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLGJLLOTWUOQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643648 |

Source

|

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-53-3 |

Source

|

| Record name | Methanone, (3-fluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

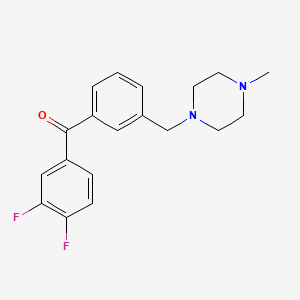

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

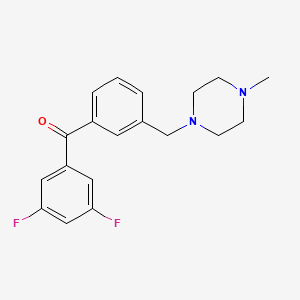

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)